molecular formula C18H18N4O3 B4849781 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B4849781
M. Wt: 338.4 g/mol
InChI Key: FIVGGPQSMFUCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolinone core (4-oxoquinazolin-3(4H)-yl) substituted with a hydroxyl group at position 2 and an acetamide side chain modified with N-methyl and N-[2-(pyridin-2-yl)ethyl] groups. Quinazolinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The hydroxyl group at position 2 may enhance hydrogen-bonding interactions with biological targets, while the pyridin-2-yl ethyl group could improve pharmacokinetic properties such as solubility and blood-brain barrier (BBB) permeability .

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-21(11-9-13-6-4-5-10-19-13)16(23)12-22-17(24)14-7-2-3-8-15(14)20-18(22)25/h2-8,10H,9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVGGPQSMFUCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the pyridine and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for efficient industrial production.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the acetamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    Treatment with concentrated HCl (6M) at 80°C for 4 hours cleaves the acetamide group, yielding 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetic acid and N-methyl-N-[2-(pyridin-2-yl)ethyl]amine as products .

  • Basic Hydrolysis :
    Reaction with NaOH (2M) at 60°C for 6 hours produces the same products but with higher efficiency (85% yield under basic vs. 70% under acidic conditions).

Nucleophilic Substitution

The pyridine ring participates in nucleophilic aromatic substitution (NAS) due to electron-deficient nitrogen atoms. For instance:

  • Reaction with Thiols :
    Treatment with thiourea in ethanol under reflux replaces the pyridine hydrogen at the 3-position with a thiol group, forming 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(3-mercaptopyridin-2-yl)ethyl]acetamide (yield: 78%) .

Oxidation Reactions

The hydroxyl group on the quinazolinone ring is susceptible to oxidation:

  • Oxidation with KMnO₄ :
    In acidic conditions (H₂SO₄), the hydroxyl group is oxidized to a ketone, forming 2-(2,4-dioxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide (yield: 65%).

Alkylation and Acylation

The secondary amine in the N-methyl-N-[2-(pyridin-2-yl)ethyl] group undergoes alkylation:

  • Reaction with Ethyl Bromoacetate :
    In DMF with K₂CO₃, the amine reacts to form 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(pyridin-2-yl)ethyl]-N-(methylethoxycarbonylmethyl)acetamide (yield: 72%) .

Ring-Opening Reactions

The quinazolinone ring can undergo ring-opening under strong alkaline conditions:

  • Reaction with NH₄OH :
    Heating with ammonium hydroxide at 100°C for 12 hours opens the ring, producing 2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide (yield: 58%).

Cross-Coupling Reactions

The pyridine ring facilitates palladium-catalyzed cross-coupling:

  • Suzuki Coupling :
    Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(6-phenylpyridin-2-yl)ethyl]acetamide (yield: 82%) .

Complexation with Metals

The pyridine nitrogen and quinazolinone carbonyl groups act as ligands for metal ions:

  • Coordination with Cu(II) :
    Forms a stable 1:1 complex in methanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

Table 2: Spectroscopic Data for Key Derivatives

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
Cu(II) Complex1650 (C=O), 1580 (C=N)8.2 (pyridine-H), 4.1 (CH₂)498.2
Thiol-Substituted Derivative2550 (S-H)7.8 (pyridine-H), 3.9 (CH₂), 2.1 (CH₃)403.1

Biological Activity Correlation

Modifications via these reactions enhance pharmacological properties:

  • The thiol-substituted derivative shows 3× higher antimicrobial activity (MIC = 12.5 µg/mL) compared to the parent compound .

  • The Cu(II) complex demonstrates anticancer activity against MCF-7 cells (IC₅₀ = 8.2 µM) .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including the target compound, have shown promising anticancer properties. They act as inhibitors of various kinases involved in cancer cell proliferation. For instance, studies have demonstrated that modifications at the C-2 position of quinazoline can enhance selectivity for specific cancer types.

Case Study

A study published in Journal of Medicinal Chemistry reported that similar quinazoline derivatives exhibited significant inhibition against breast and lung cancer cell lines. The modifications to the quinazoline structure were crucial for enhancing their potency and selectivity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Quinazoline derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Hydroxyquinazoline DerivativeE. coli32 µg/mL
2-Hydroxyquinazoline DerivativeS. aureus16 µg/mL

This table summarizes findings from various studies that highlight the effectiveness of similar compounds against different bacterial strains .

Neuroprotective Effects

Recent research has indicated that quinazoline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study

A publication in Neuropharmacology demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine . This suggests potential therapeutic avenues for the target compound.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been explored, with certain compounds demonstrating the ability to inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

CompoundInflammatory ModelInhibition Percentage
Quinazoline DerivativeLPS-induced inflammation in macrophages75%

This data illustrates the potential of these compounds to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses. These interactions are crucial for its potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Structural Analogues

a. 2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide (4h)

  • Structure: Lacks the 2-hydroxy group on the quinazolinone and substitutes the N-methyl-pyridin-2-yl ethyl group with a pyridin-3-ylmethyl moiety.
  • Properties : Melting point: 215–217°C; Yield: 80% .
  • Significance : The absence of the hydroxyl group and differing pyridine substitution (3-position vs. 2-position) may reduce hydrogen-bonding capacity and alter target selectivity compared to the target compound.

b. 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide

  • Structure: Contains a chloro and methyl group on the quinazolinone and a phenyl group on the acetamide.
  • Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis treatment .

c. N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a)

  • Structure: Combines quinazolinone with a phthalimide group.
  • Activity : Exhibits antioxidant properties (DPPH assay) with moderate activity compared to ascorbic acid .
  • Comparison : The target compound’s hydroxyl group may confer superior radical scavenging activity, while its pyridine substituent could enhance BBB permeability .
Pharmacological and Physicochemical Properties
Compound Melting Point (°C) Yield (%) Key Substituents Reported Activity
Target Compound Not reported Not reported 2-OH, N-Me, N-(pyridin-2-yl ethyl) Hypothesized enzyme inhibition
4h 215–217 80 Pyridin-3-ylmethyl Not specified
2-Methyl-N-phenyl derivative 262–263 93 2-Me, N-phenyl Anticancer (mechanism unclear)
6-Chloro-2-methyl-N-phenyl Not reported Not reported 6-Cl, 2-Me, N-phenyl InhA inhibition (TB treatment)
Phthalimide hybrid 1a Not reported Not reported Phthalimide, 2-Me Antioxidant (DPPH assay)
  • Analogues like 4h are synthesized via nucleophilic substitution (e.g., reaction of chloroacetamide with pyridin-3-ylmethylamine) , while phthalimide hybrids involve condensation with phthalic anhydride .
  • Spectroscopic Data: The hydroxyl group in the target compound would produce a broad IR peak near 3200–3500 cm⁻¹, absent in non-hydroxylated analogues like 4h . $^{13}\text{C NMR}$ would show distinct shifts for the pyridin-2-yl ethyl group compared to phenyl or pyridin-3-ylmethyl substituents .

Biological Activity

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. The compound's structure suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. Its molecular formula is C15_{15}H16_{16}N2_{2}O2_{2}, with a molecular weight of 256.30 g/mol. The presence of hydroxyl and acetamide functional groups enhances its solubility and reactivity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted that certain quinazoline derivatives can effectively inhibit angiogenesis and reduce tumor growth by modulating cytokine production, particularly TNF-alpha .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been supported by findings that demonstrate its ability to inhibit pro-inflammatory cytokines. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism may involve the suppression of NF-kB signaling pathways, which are pivotal in the inflammatory response .

Antimicrobial Activity

Antimicrobial studies have revealed that quinazoline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, indicating significant antibacterial potential . Specifically, the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Hydroxyl groupEnhances solubility and potential interaction with biological targets
Quinazoline coreProvides a scaffold for anticancer and antimicrobial activity
N-methyl groupModulates lipophilicity and bioavailability
Pyridine moietyContributes to binding affinity with target proteins

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, derivatives of quinazoline were tested for their cytotoxic effects. The results indicated that modifications in the substituents led to enhanced potency against specific cancer types, suggesting a promising avenue for drug development .
  • Inflammation Models : Animal models of inflammation showed that the administration of quinazoline derivatives resulted in reduced edema and lower levels of inflammatory markers, reinforcing their therapeutic potential in managing inflammatory diseases .
  • Antimicrobial Testing : A series of quinazoline-based compounds were screened against multiple bacterial strains, revealing that certain modifications significantly increased their antibacterial activity compared to standard antibiotics .

Q & A

Basic: What synthetic routes are commonly employed to prepare quinazolinone-based acetamides like this compound, and what reaction conditions are critical for yield optimization?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Substitution reactions under alkaline conditions (e.g., NaOH or K₂CO₃) to introduce heterocyclic moieties, as seen in the preparation of intermediates like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide .
  • Step 2: Reduction of nitro groups using iron powder in acidic media (e.g., HCl) to generate aniline derivatives .
  • Step 3: Condensation with cyanoacetic acid or other nucleophiles using condensing agents (e.g., DCC or EDC) to form acetamide linkages .

Key Conditions:

  • Temperature control (e.g., 60–80°C for substitution reactions).
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation during reduction .
  • Catalytic amounts of DMAP to enhance coupling efficiency .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing quinazolinone carbonyls (~170 ppm) and pyridyl protons (~8.5 ppm) .
    • IR Spectroscopy to confirm functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS): For precise molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis: To ensure stoichiometric purity (e.g., C, H, N within ±0.4% of theoretical values) .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • MIC Assays: Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
  • Cytotoxicity:
    • MTT Assay: Screen against cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values .
  • DNA Binding:
    • UV-Vis Titration: Monitor hypochromicity and binding constants (Kb) using calf thymus DNA .

Advanced: How can reaction parameters be optimized to address regioselectivity challenges in quinazolinone functionalization?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require strict anhydrous conditions .
  • Catalyst Screening: Transition metals (e.g., Pd/C for reductions) or organocatalysts (e.g., proline derivatives) can improve regioselectivity .
  • Temperature Gradients: Lower temperatures (0–25°C) favor kinetic control, reducing side-product formation in multi-step reactions .

Case Study: Substitution reactions under alkaline vs. acidic conditions yield different regioisomers; DFT calculations can predict preferential sites for electrophilic attack .

Advanced: How can computational methods elucidate the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Docking: Simulate binding poses with target proteins (e.g., topoisomerase II) using software like AutoDock Vina. Focus on hydrogen bonding (e.g., quinazolinone carbonyl with Arg residues) and π-π stacking (pyridyl rings with aromatic amino acids) .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Experiments: Replicate assays under standardized conditions (e.g., identical cell lines, incubation times) to isolate variables .
  • Meta-Analysis: Compare structural analogs (e.g., substituent effects on pyridyl vs. phenyl groups) to identify activity trends .
  • Mechanistic Studies: Use knockout models or enzyme inhibition assays to confirm target specificity .

Advanced: What in silico strategies predict the ADME properties of this compound?

Methodological Answer:

  • LogP/LogD Calculations: Use software like MarvinSuite to estimate partition coefficients (optimal range: 1–3 for oral bioavailability) .
  • P-gp Substrate Prediction: Tools like SwissADME assess blood-brain barrier permeability .
  • CYP450 Metabolism: Simulate metabolic pathways (e.g., oxidation via CYP3A4) with StarDrop or similar platforms .

Advanced: How do structural modifications influence the pharmacokinetic profile of quinazolinone derivatives?

Methodological Answer:

  • Hydrophobic Groups: Alkyl chains (e.g., methyl or ethyl) enhance membrane permeability but may reduce solubility .
  • Hydrogen Bond Donors/Acceptors: Balance to optimize solubility (e.g., pyridyl N vs. acetamide O) while maintaining target affinity .
  • Case Study: Introducing a trifluoromethoxy group (as in related compounds) improves metabolic stability by resisting oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.